molecular formula C18H13N5O8 B2470886 4,6-Bis(4-methyl-3-nitrophenoxy)-5-nitropyrimidine CAS No. 294848-90-1

4,6-Bis(4-methyl-3-nitrophenoxy)-5-nitropyrimidine

Cat. No. B2470886
CAS RN: 294848-90-1
M. Wt: 427.329
InChI Key: JVINHZBMGAKEPJ-UHFFFAOYSA-N
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Description

4,6-Bis(4-methyl-3-nitrophenoxy)-5-nitropyrimidine, also known as 4,6-BMPN, is an organonitrogen compound with a wide range of applications in scientific research. It is a versatile compound, with potential for use in a variety of fields, including biochemistry, organic chemistry, and medicinal chemistry. 4,6-BMPN is a strong oxidizing agent and can be used to synthesize a variety of compounds, as well as to catalyze a range of chemical reactions. In addition, 4,6-BMPN has been studied for its potential in drug discovery and development, as well as its role in biological processes.

Scientific Research Applications

  • Molecular and Supramolecular Structures : A study by Quesada et al. (2004) examined symmetrically 4,6-disubstituted 2-aminopyrimidines and 2-amino-5-nitrosopyrimidines, focusing on their molecular, molecular-electronic, and supramolecular structures. This research is crucial in understanding the intermolecular interactions and hydrogen bonding in such compounds.

  • Synthesis and Thermal Transformations : Ryabova et al. (2004) Ryabova et al. (2004) explored the synthesis and thermal transformations of 5-nitropyrimidin-4-yl derivatives. They found that these compounds undergo transformations that involve intramolecular substitution and elimination of carbon disulfide, leading to the formation of various pyrimidine derivatives.

  • Antibacterial and Antioxidant Properties : Sura et al. (2013) Sura et al. (2013) synthesized a new series of 2,4-diaryl-6-methyl-5-nitropyrimidines and evaluated their antibacterial and antioxidant properties. The study revealed significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in medical applications.

  • Enamine Transformations : Makarov et al. (1997) Makarov et al. (1997) discovered an unusual transformation of α,α-diamino-β-cyano-β-nitroethylene derivatives into 4,6-bisdimethylamino-5-nitropyrimidine, providing insights into the behavior of enamines under nucleophilic reactions.

  • Pyrimidin-4(3Н)-one Derivatives : Novakov et al. (2017) Novakov et al. (2017) suggested a system for transforming polyfunctional derivatives of pyrimidin-4(3H)-one into 4-azidopyrimidines, opening avenues for synthesizing novel compounds under mild conditions.

  • Thermal Behavior and Decomposition Kinetics : Zhang et al. (2010) Zhang et al. (2010) studied the thermal behavior and decomposition kinetics of a related compound, providing crucial data on the stability and reactivity of these types of molecules under various conditions.

  • Mechanism of Free Radical Formation : Lorenz and Benson (1975) Lorenz and Benson (1975) examined the mechanism of free radical formation in nitromethyl pyrimidines, which is vital for understanding the chemical behavior of these compounds under ionizing radiation.

properties

IUPAC Name

4,6-bis(4-methyl-3-nitrophenoxy)-5-nitropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O8/c1-10-3-5-12(7-14(10)21(24)25)30-17-16(23(28)29)18(20-9-19-17)31-13-6-4-11(2)15(8-13)22(26)27/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVINHZBMGAKEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C(=NC=N2)OC3=CC(=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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